
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C14H12N2O4 It is characterized by the presence of two nitro groups and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene typically involves nitration reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogenating agents (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups yields 1,3-dimethyl-5-amino-2-(2-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution can lead to the formation of various halogenated derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the additional nitro group on the phenyl ring.
1,3-Dimethyl-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2,4-Dimethyl-1-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is unique due to the presence of two nitro groups and two methyl groups in specific positions on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
6311-61-1 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-nitro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-11(15(17)18)8-10(2)14(9)12-5-3-4-6-13(12)16(19)20/h3-8H,1-2H3 |
Clave InChI |
NZXSVCGTIANRNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=CC=CC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



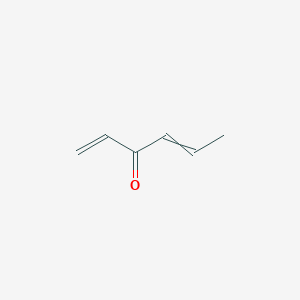
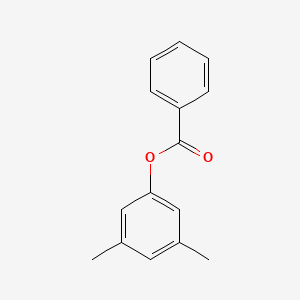

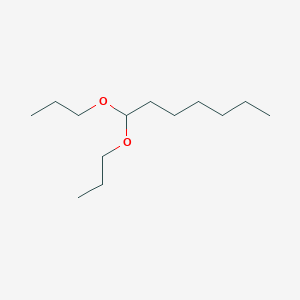



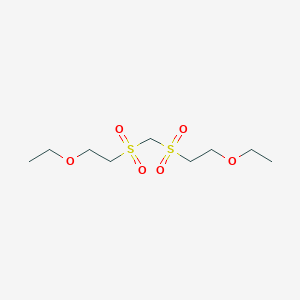
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
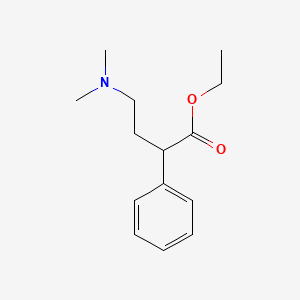
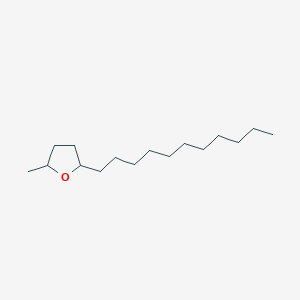

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
